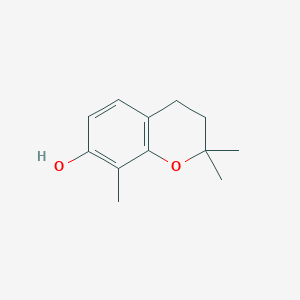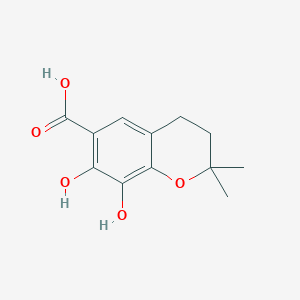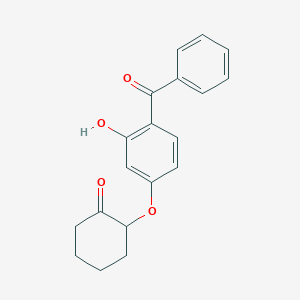![molecular formula C19H22O4 B284028 3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a natural compound that belongs to the family of flavonoids. It is commonly known as Hesperetin and is found in various fruits and vegetables, including oranges, lemons, and grapefruit. Hesperetin has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of Hesperetin is not fully understood. However, it has been suggested that Hesperetin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines and chemokines, scavenging of free radicals, and modulation of various signaling pathways. Hesperetin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory cytokines and chemokines. Moreover, Hesperetin has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Hesperetin has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Moreover, Hesperetin has been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative damage caused by free radicals. Hesperetin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
Hesperetin has several advantages for lab experiments. It is relatively easy to synthesize or extract from natural sources, and it is cost-effective. Moreover, Hesperetin has been extensively studied for its various biological activities, which makes it an attractive candidate for further research. However, there are also some limitations associated with Hesperetin. For instance, Hesperetin has poor water solubility, which can limit its bioavailability. Moreover, the mechanism of action of Hesperetin is not fully understood, which makes it challenging to design experiments to investigate its biological activities.
将来の方向性
There are several future directions for the research on Hesperetin. One of the possible directions is to investigate the potential use of Hesperetin in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Another possible direction is to investigate the potential use of Hesperetin in the prevention and treatment of cancer. Moreover, future research can focus on the development of novel formulations of Hesperetin to improve its bioavailability. Additionally, further studies can be conducted to investigate the safety and toxicity of Hesperetin.
Conclusion:
In conclusion, Hesperetin is a natural compound that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Hesperetin can be synthesized chemically or extracted from natural sources. The mechanism of action of Hesperetin is not fully understood, but it is believed to exert its biological activities through the inhibition of inflammatory cytokines and chemokines, scavenging of free radicals, and modulation of various signaling pathways. Hesperetin has several advantages for lab experiments, but there are also some limitations associated with it. Future research can focus on investigating the potential use of Hesperetin in the treatment of various diseases and the development of novel formulations to improve its bioavailability.
合成法
Hesperetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Hesperetin involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, the extraction of Hesperetin from natural sources is relatively simple and cost-effective. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract Hesperetin from the plant material.
科学的研究の応用
Hesperetin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Hesperetin has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Hesperetin has also been found to possess potent antioxidant activity, which can protect cells from oxidative damage caused by free radicals. Moreover, Hesperetin has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
特性
分子式 |
C19H22O4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
3-methoxy-4-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H22O4/c1-12(2)10-11-22-18-16(21-3)9-8-14-13-6-4-5-7-15(13)19(20)23-17(14)18/h8-10H,4-7,11H2,1-3H3 |
InChIキー |
YLYFXMRIQFDYOZ-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC)C |
正規SMILES |
CC(=CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)


